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Compound of Interest

Compound Name: Desapioplatycodin D

Cat. No.: B15231142 Get Quote

A Note on Available Data: Scientific literature with detailed experimental data and protocols

specifically for Desapioplatycodin D (CAS 78763-58-3) is limited. Much of the in-depth

research on biological activity and mechanisms of action has been conducted on the closely

related triterpenoid saponin, Platycodin D. This guide will present the available information for

Desapioplatycodin D and supplement it with data from Platycodin D as a close structural and

functional analogue, with clear indications of which compound the data pertains to. This

approach provides a comprehensive overview for researchers, though direct experimental

validation for Desapioplatycodin D is recommended.

Introduction
Desapioplatycodin D is a triterpenoid saponin, a class of natural products known for their

complex structures and diverse biological activities.[1] It is derived from the roots of Platycodon

grandiflorum, a plant with a long history of use in traditional medicine.[2] Emerging research

has highlighted the potential of Desapioplatycodin D and its analogues as therapeutic agents,

particularly in the fields of oncology and immunology, owing to their anti-inflammatory,

antioxidant, and anti-tumor properties.[2] This technical guide provides a comprehensive

overview of the chemical properties, biological activities, and mechanisms of action of

Desapioplatycodin D, with a focus on its potential applications in drug development.

Chemical and Physical Properties
Desapioplatycodin D is a white to off-white crystalline powder.[2] It is characterized by a six-

membered ring triterpene saponin structure with a significant molecular weight.[2] Its solubility
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profile indicates good solubility in polar solvents like methanol and water, but it is insoluble in

nonpolar solvents such as petroleum ether and chloroform.[2]

Property Value Reference(s)

CAS Number 78763-58-3 [3]

Molecular Formula C₅₂H₈₄O₂₄ [3]

Molecular Weight 1093.22 g/mol [4]

Appearance White to off-white powder [2]

Melting Point 231-235°C

Solubility

Soluble in water and methanol;

insoluble in petroleum ether

and chloroform.

[2]

pKa (Predicted) 12.76 ± 0.70 [4]

Storage Condition 2-8°C

Biological Activities and Mechanisms of Action
Desapioplatycodin D has demonstrated a range of pharmacological activities, with its anti-

tumor and anti-inflammatory effects being the most prominent.[2]

Anti-Tumor Activity
The anti-cancer properties of the closely related Platycodin D have been extensively studied,

and it is plausible that Desapioplatycodin D shares similar mechanisms. The primary anti-

tumor effects are attributed to the induction of apoptosis (programmed cell death) and cell cycle

arrest in various cancer cell lines.

Platycodin D has been shown to induce apoptosis through both the intrinsic (mitochondrial) and

extrinsic (death receptor) pathways.[5] This process involves the modulation of key regulatory

proteins, including the Bcl-2 family and caspases. Specifically, treatment with Platycodin D

leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-

apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane
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potential, leading to the release of cytochrome c into the cytoplasm.[6][7] Cytochrome c then

activates a cascade of caspases, including caspase-9 and the executioner caspase-3,

ultimately leading to cell death.[6]

Several key signaling pathways are implicated in the pro-apoptotic effects of Platycodin D.

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a

crucial survival pathway that is often overactive in cancer. Platycodin D has been shown to

inhibit the activation of this pathway, leading to decreased cell proliferation and survival.[8][9]

Inhibition of Akt phosphorylation is a key event in this process.[9]

JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway, a component of the

mitogen-activated protein kinase (MAPK) signaling cascade, is activated in response to

cellular stress and can promote apoptosis. Platycodin D treatment has been demonstrated to

activate the JNK pathway, leading to the downstream activation of pro-apoptotic transcription

factors like AP-1 and the upregulation of pro-apoptotic proteins such as PUMA (p53

upregulated modulator of apoptosis).[6][10]
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Caption: Apoptotic signaling pathways modulated by Platycodin D.

Anti-Inflammatory Activity
Desapioplatycodin D is reported to have anti-inflammatory properties.[2] Studies on

Platycodin D show that it can significantly inhibit the production of pro-inflammatory mediators

such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and

interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated cells.[11][12] The mechanism

underlying this effect involves the inhibition of the NF-κB signaling pathway, a key regulator of

the inflammatory response.[11]

Quantitative Data
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The following tables summarize the available quantitative data for Platycodin D. It is important

to reiterate that these values are for a related compound and should be considered indicative

for Desapioplatycodin D.

Table 1: In Vitro Anti-Cancer Activity of Platycodin D (IC₅₀ Values)

Cell Line Cancer Type IC₅₀ (µM)
Exposure Time
(h)

Reference(s)

A549 Lung Cancer
Not specified, but

effective
Not specified [13]

HCT116
Colorectal

Cancer

Not specified, but

effective
Not specified [14]

LoVo
Colorectal

Cancer

Not specified, but

effective
Not specified [14]

NOZ
Gallbladder

Cancer

Not specified, but

effective
Not specified [6]

GBC-SD
Gallbladder

Cancer

Not specified, but

effective
Not specified [6]

RL95-2
Endometrial

Cancer

Not specified, but

effective
Not specified [8]

PC-3 Prostate Cancer
Not specified, but

effective
Not specified [7]

U251 Glioma

16.3, 40.8, 81.6,

163.2

(concentrations

tested)

48 [9]

Table 2: Pharmacokinetic Parameters of Platycodin D in Rats
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Adminis
tration
Route

Dose
Cₘₐₓ
(ng/mL)

Tₘₐₓ (h)
AUC
(ng·h/m
L)

T₁/₂ (h)

Oral
Bioavail
ability
(%)

Referen
ce(s)

Oral

(Platycod

in D)

500

mg/kg

Not

specified

Not

specified

Not

specified

Not

specified
0.29 [15]

Intraveno

us

(Platycod

in D)

25 mg/kg
Not

specified

Not

specified

Not

specified

Not

specified
- [15]

Oral (3%

PD

extract)

500

mg/kg

Not

specified

Not

specified

Not

specified

Not

specified

1.35 (for

Platycodi

n D3)

[15]

Experimental Protocols
The following are detailed, standardized protocols for key experiments relevant to the study of

Desapioplatycodin D. These are intended as comprehensive templates that can be adapted

for specific research needs.

Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Desapioplatycodin D on cancer cell

lines.

Materials:

96-well plates

Cancer cell line of interest

Complete cell culture medium

Desapioplatycodin D (dissolved in a suitable solvent, e.g., DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (cell culture grade)

Phosphate-buffered saline (PBS)

Multichannel pipette

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

Prepare serial dilutions of Desapioplatycodin D in culture medium.

After 24 hours, remove the medium from the wells and add 100 µL of the

Desapioplatycodin D dilutions to the respective wells. Include a vehicle control (medium

with the same concentration of solvent used to dissolve the compound).

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours

at 37°C.

After 4 hours, carefully remove the medium containing MTT and add 100 µL of DMSO to

each well to dissolve the formazan crystals.

Gently shake the plate for 10 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells /

Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that

inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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